molecular formula C22H17ClFN3O3S B2943575 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1031554-85-4

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No. B2943575
CAS RN: 1031554-85-4
M. Wt: 457.9
InChI Key: SXRXPNRIIVRWOO-UHFFFAOYSA-N
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Description

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O3S and its molecular weight is 457.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure-Activity Relationships

Research has explored the synthesis and structure-activity relationships (SAR) of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, including variants of benzothiadiazin derivatives. These studies aim to improve metabolic stability and enhance therapeutic potential against various cancers by modifying the chemical structure (Stec et al., 2011).

Anticancer Activity

Several studies have synthesized novel derivatives of benzothiazole, investigating their cytotoxic activities against different cancer cell lines. For example, novel sulfonamide derivatives have been evaluated for their potential against breast and colon cancer (Ghorab et al., 2015). Similarly, derivatives bearing different heterocyclic rings were assessed for their antitumor activity, showcasing the diverse therapeutic potentials of benzothiazole analogs (Yurttaş et al., 2015).

Antimicrobial and Antioxidant Properties

Research into benzothiazoline acetamide analogs has extended into antimicrobial and antioxidant properties. Studies have synthesized new compounds to evaluate their potential as photosensitizers in dye-sensitized solar cells (DSSCs) and their nonlinear optical (NLO) activity, indicating applications beyond pharmaceuticals, such as in materials science (Mary et al., 2020).

Anticonvulsant and Anti-inflammatory Applications

The modification of benzothiazole derivatives has also been explored for anticonvulsant and anti-inflammatory properties. For instance, indoline derivatives of benzothiazole acetamides have shown significant activity against seizures in preclinical models (Nath et al., 2021). Additionally, novel acetamides have been synthesized for their anti-inflammatory activity, highlighting the versatility of benzothiazole derivatives in drug development (Sunder et al., 2013).

properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O3S/c1-14-7-9-17(24)12-19(14)25-21(28)13-27-26-22(15-5-3-2-4-6-15)18-11-16(23)8-10-20(18)31(27,29)30/h2-12H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRXPNRIIVRWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide

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